Flomoxef
Description
This compound has been used in trials studying the treatment of Urinary Tract Infection.
This compound is a cephamycin antibiotic with a difluoromethylthio-acetamido group at the 7-beta position of the cephem nucleus, commonly used for postoperative prophylaxis. This compound has activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure given in first source; RN given refers to sodium salt
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBTBZOWWGKMK-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048845 | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-00-6 | |
| Record name | Flomoxef | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99665-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flomoxef [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flomoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOMOXEF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Flomoxef Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flomoxef sodium, a potent second-generation oxacephem antibiotic, is distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy and stability against certain β-lactamases have established it as a significant therapeutic agent. This technical guide provides a comprehensive overview of the primary industrial synthesis pathway for this compound sodium, detailing the reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it explores the inherent advantages of the described synthetic route, offering valuable insights for researchers and professionals engaged in antibiotic drug development and manufacturing.
Introduction
This compound sodium belongs to the oxacephem class of β-lactam antibiotics, structurally similar to cephalosporins but with an oxygen atom replacing the sulfur atom in the dihydrothiazine ring. This structural modification contributes to its stability against β-lactamase enzymes.[2] The synthesis of this compound sodium is a multi-step process that requires precise control of reaction conditions to ensure high yield and purity. This guide will focus on the most common and industrially scalable synthesis route, which commences from a protected 7-amino-oxacephem core.
Primary Synthesis Pathway
The industrial synthesis of this compound sodium is a multi-step chemical process that can be broadly categorized into three key stages:
-
Formation of the Acyl Side Chain and Thioether Linkage: This stage involves the introduction of the characteristic (difluoromethylthio)acetyl side chain at the 7-amino position of the oxacephem nucleus.
-
Introduction of the Tetrazolylthiomethyl Side Chain: The subsequent step is the nucleophilic substitution at the C-3' position to introduce the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthio moiety.
-
Deprotection and Salt Formation: The final steps involve the removal of protecting groups and the conversion of the resulting this compound acid into its stable and water-soluble sodium salt.
A generalized overview of this synthetic pathway is presented below.
Synthesis of this compound Acid
The synthesis of this compound acid typically starts from an advanced intermediate, such as (6R,7R)-3-chloro-7-(2-((difluoromethyl)sulfenyl)acetamido)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-(benzhydryl) carboxylate (referred to as Intermediate FF-03 in some literature).
Step 1: Reaction with m-Cresol
The initial step involves the reaction of the advanced intermediate with m-cresol. This reaction is typically carried out at an elevated temperature of 65-70°C.[3] Following the completion of the reaction, the mixture is cooled, and a solvent is added for the subsequent work-up to obtain a solution of this compound acid.[3]
Step 2: Formation and Isolation of this compound Triethylamine Salt
To purify the this compound acid, it is often converted into a crystalline triethylamine salt. Triethylamine is added to the this compound acid solution, leading to the precipitation of this compound triethylamine salt.[3] This salt is then isolated by filtration and dried.[3]
Synthesis of this compound Sodium
The final step is the conversion of the purified this compound triethylamine salt into this compound sodium.
Step 3: Salt Conversion
The this compound triethylamine salt is dissolved in an organic solvent and cooled to a low temperature, typically between -25°C and -20°C.[3] A solution of a sodium salt, such as sodium isooctanoate, in an organic solvent is then added dropwise.[3] This leads to the formation of this compound sodium, which precipitates out of the solution. The product is then isolated by filtration, washed, and dried to yield high-purity this compound sodium.[3]
An alternative final step involves the direct conversion of this compound acid to this compound sodium by reacting it with a sodium source like sodium bicarbonate in an aqueous solution at 0-10°C, followed by purification and lyophilization.[4]
Visualized Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the core synthesis pathway and a typical experimental workflow for the final salt formation.
References
Early Clinical Experiences with Flomoxef in Japan: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Flomoxef (FMOX), an oxacephem antibiotic developed by Shionogi & Co., Ltd., was first approved in Japan in 1988.[1] Its introduction marked a significant addition to the antibacterial arsenal, offering a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the early clinical experiences with this compound in Japan, focusing on pivotal data from studies conducted primarily in the late 1980s. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Efficacy in Japanese Clinical Trials
Early clinical trials in Japan involving a large patient population demonstrated the effectiveness of this compound across a variety of infections. A summary of these findings is presented below.
Table 1: Overall Clinical Efficacy of this compound in Early Japanese Trials
| Patient Population | Number of Patients | Efficacy Rate (Excellent to Good Response) | Antibacterial Effect | Source |
| Various Infections | 2,494 | 77.1% | 80 to 100% | [2] |
Table 2: Clinical Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Efficacy Rate against MRSA | Source |
| 83.3% | [2] |
Table 3: Clinical Efficacy in Neonatal Bacterial Infections
A study involving 171 neonates treated with this compound for bacterial infections provided the following efficacy data for the 52 patients who responded to treatment.
| Clinical Outcome | Number of Patients |
| Excellent | 15 |
| Good | 34 |
| Fair | 1 |
| Poor | 2 |
| Total | 52 |
Source: [Sakata H, et al. Kansenshogaku Zasshi. 1993]
Safety and Tolerability Profile
The safety of this compound was a key aspect of its early clinical evaluation in Japan. The type and incidence of side effects were found to be comparable to other injectable cephem antibiotics of the time.
Table 4: Incidence of Adverse Reactions in Early Japanese Clinical Trials
| Patient Population | Total Patients | Patients with Adverse Reactions | Incidence Rate | Source |
| Pre-approval clinical trials | 3,267 | 414 | 12.7% | |
| 6-year post-marketing survey | 27,651 | 810 | 2.9% |
Importantly, no spermatogenic or significant hematological side effects were observed in the early clinical trials.[2]
Pharmacokinetic Profile in Japanese Subjects
Pharmacokinetic studies were crucial in determining the appropriate dosing regimens for this compound. The key parameters identified in early Japanese studies are summarized below.
Table 5: Key Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Source |
| Plasma Half-life | Approximately 50 minutes | [2] |
| Urinary Excretion (unchanged form) | 85% within 6 hours | [2] |
Table 6: Pharmacokinetic Parameters of this compound in Neonates
Pharmacokinetic studies in neonates revealed differences based on postnatal age, guiding age-specific dosing recommendations.
| Neonatal Age Group | Serum Half-life |
| 1-6 days old (Low Birth Weight) | 3.93 hours |
| 1-6 days old (Mature) | 2.29 hours |
| 8-19 days old (Mature) | 1.62 hours |
Source: [Fujita K, et al. Japanese Journal of Antibiotics. 1991]
Experimental Protocols
While detailed protocols from the initial late 1980s studies are not fully available in accessible literature, this section outlines the general methodologies based on available information.
Phase I Clinical Study in Healthy Male Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.
-
Methodology:
-
Subjects: Healthy adult male volunteers.
-
Dosage: Single and multiple intravenous administrations of this compound in escalating doses.
-
Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points post-administration.
-
Analysis: this compound concentrations in plasma and urine were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including half-life, volume of distribution, and total body clearance, were calculated.
-
Safety Assessment: Continuous monitoring of vital signs, physical examinations, and regular clinical laboratory tests (hematology, blood chemistry, and urinalysis).
-
Pivotal Clinical Trials for Efficacy and Safety
-
Objective: To evaluate the clinical efficacy and safety of this compound in patients with various bacterial infections.
-
Methodology:
-
Study Design: These were often open-label, multicenter studies. Some were comparative trials, for instance, a double-blind controlled study against Latamoxef (LMOX) for complicated urinary tract infections.
-
Patient Population: Patients with diagnosed bacterial infections, including respiratory tract infections, urinary tract infections, and surgical infections.
-
Dosage: Typically, 1-2 grams of this compound were administered intravenously daily in two to four divided doses.
-
Efficacy Assessment:
-
Clinical Response: Evaluated based on the resolution or improvement of clinical signs and symptoms of infection. The response was often categorized as "excellent," "good," "fair," or "poor."
-
Bacteriological Response: Assessed by the eradication or reduction of the causative pathogen from clinical specimens.
-
-
Safety Assessment: Monitoring and recording of all adverse events and abnormal laboratory findings.
-
Neonatal and Pediatric Studies
-
Objective: To determine the efficacy, safety, and appropriate dosage of this compound in neonatal and pediatric populations.
-
Methodology:
-
Patient Population: Neonates (including low-birth-weight infants) and children with bacterial infections such as sepsis, pneumonia, and urinary tract infections.
-
Dosage: Doses were determined based on body weight, typically ranging from 60 to 80 mg/kg/day, divided into 3-4 doses.
-
Efficacy and Safety Assessment: Similar to adult trials, with a close watch for age-specific adverse events.
-
Pharmacokinetic Analysis: Blood and urine samples were collected to determine the pharmacokinetic profile in these specific populations, leading to age- and weight-based dosing recommendations.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: A Typical Early Phase Clinical Trial in Japan
Caption: Generalized workflow of early this compound clinical trials in Japan.
References
Methodological & Application
Application Notes and Protocols for Flomoxef in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the neutropenic murine thigh infection model for the evaluation of Flomoxef's efficacy. This document includes detailed experimental protocols, a summary of key pharmacodynamic parameters, and visualizations to aid in understanding the experimental workflow and the drug's mechanism of action.
Introduction to this compound and the Murine Thigh Infection Model
This compound is a parenteral oxacephem antibiotic, a class of beta-lactam antibiotics, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is particularly noted for its stability against many beta-lactamases. The neutropenic murine thigh infection model is a standardized and highly reproducible in vivo model used to assess the efficacy of antimicrobial agents in a setting that mimics a deep-seated soft tissue infection in an immunocompromised host.[3][4][5] This model is crucial for preclinical drug development, allowing for the determination of pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with antibacterial efficacy.[3]
Pharmacodynamics and Mechanism of Action of this compound
The primary pharmacodynamic (PD) index that correlates with the efficacy of this compound is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[6] For this compound against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli, a target of %fT>MIC ≥ 40% is associated with a 1-log10 reduction in bacterial burden.[6]
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] By inactivating these PBPs, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][7]
Experimental Protocols
The following protocols are a synthesis of established methods for the neutropenic murine thigh infection model. Researchers should adapt these protocols based on their specific bacterial strain, institutional animal care and use committee (IACUC) guidelines, and experimental goals.
Animal Model and Neutropenia Induction
-
Animal Strain: Specific-pathogen-free, female ICR or CD-1 mice, typically 6 weeks old and weighing 18-22 grams.[4][8]
-
Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[4][8] This ensures that the host's immune system does not interfere with the assessment of the antibiotic's direct effect on the bacteria.
Inoculum Preparation and Infection
-
Bacterial Strains: Clinically relevant strains of interest, such as Escherichia coli, Staphylococcus aureus, or other pathogens, should be used.
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1-2 x 10^7 CFU/mL. The exact concentration should be confirmed by plating serial dilutions.
-
Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh.[4]
This compound Administration
-
Treatment Initiation: Begin this compound administration 2 hours post-infection.[8]
-
Dosing: Administer this compound via subcutaneous or intravenous injection. Dosing regimens should be designed to achieve a range of %fT>MIC values to determine the dose-response relationship.
Efficacy Assessment
-
Bacterial Load Quantification: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a sterile saline or phosphate-buffered saline (PBS) solution.[8]
-
Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the thigh homogenate onto appropriate agar plates. Incubate the plates overnight at 37°C and then count the colonies to determine the number of CFU per gram of thigh tissue.[8]
-
Data Analysis: The efficacy of this compound is determined by calculating the change in the log10 CFU/thigh over the 24-hour treatment period compared to the initial bacterial load at the start of treatment.
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for this compound relevant to the murine thigh infection model.
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Biological Half-life (t½) | ~16 minutes | [9] |
| Protein Binding | ~35% | [10] |
Dose-Response Relationship of this compound
Detailed public data correlating specific this compound doses in mg/kg to the corresponding bacterial load reduction and %fT>MIC in the murine thigh infection model is limited. The table below is illustrative and based on the established pharmacodynamic target for a 1-log10 kill of ESBL-producing E. coli. Researchers should generate their own dose-response curves for the specific bacterial strains under investigation.
| Efficacy Endpoint | Required %fT>MIC | Reference |
| 1-log10 kill | 35.1% | [6] |
| Static Effect | Not explicitly stated | - |
| 2-log10 kill | Not explicitly stated | - |
Note: The actual dose required to achieve these endpoints will depend on the MIC of the specific bacterial strain and the dosing interval.
Conclusion
The neutropenic murine thigh infection model is a valuable tool for characterizing the in vivo efficacy of this compound. By understanding the experimental protocols and the key pharmacodynamic driver of %fT>MIC, researchers can effectively design studies to evaluate the potential of this compound against various bacterial pathogens. The generation of robust dose-response data is critical for the translation of these preclinical findings to clinical settings.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. imquestbio.com [imquestbio.com]
- 6. Pharmacokinetics/Pharmacodynamics Evaluation of this compound against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound Sodium used for? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.who.int [cdn.who.int]
Application Notes and Protocols for Flomoxef Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to Flomoxef, an oxacephem antibiotic. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the activity of this compound against relevant pathogens.
Introduction
This compound is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It exhibits stability against many β-lactamases, making it a potential therapeutic option for infections caused by resistant organisms. Accurate and standardized susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance.
It is important to note that currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established official clinical breakpoints for this compound.[1][2][3] In the absence of official breakpoints, some studies have utilized breakpoints for structurally similar compounds like latamoxef/moxalactam or cefotiam as a reference.[1][2] Researchers should exercise caution in interpreting results and consider the local epidemiology of resistance.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various clinical isolates as reported in the literature. These values can serve as a reference for expected MIC ranges.
Table 1: this compound MIC Data for Enterobacteriaceae
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| ESBL-producing E. coli | 50 | Not Specified | ≤ 0.5 | Not Specified | [4] |
| ESBL-producing K. pneumoniae | 50 | Not Specified | ≤ 1 | Not Specified | [4] |
| ESBL-producing E. coli | 93 | Not Specified | 1 | 4 | [5] |
| ESBL-producing K. pneumoniae | 83 | Not Specified | 0.5 | 16 | [5] |
| Non-ESBL-producing E. coli | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Non-ESBL-producing K. pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Non-ESBL-producing P. mirabilis | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: this compound MIC Data for Other Clinically Relevant Bacteria
| Organism | Geometric Mean MIC (mg/L) | Reference |
| Staphylococcus aureus | 0.44 | [7] |
| Klebsiella oxytoca | 0.05 | [7] |
| Enterobacter spp. | 12.6 | [7] |
| Acinetobacter anitratus | 33.1 | [7] |
| Enterococcus faecalis | 64 | [7] |
| Pseudomonas aeruginosa | >256 | [7] |
Experimental Protocols
The following are detailed protocols for performing this compound susceptibility testing using common laboratory methods. These are based on established guidelines from CLSI and general microbiology practices.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water, DMSO for initial stock)
-
Incubator (35 ± 2°C)
-
Microplate reader or manual reading mirror
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.[8]
-
Further dilute the stock solution in CAMHB to create a series of working solutions for the 2-fold serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound working solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL). Discard 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Reading can be done visually using a reading mirror or with a microplate reader.
-
Compare the results of the QC strains with the acceptable ranges to ensure the validity of the test.
-
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (30 µg)[7]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.
-
Interpret the results based on established zone diameter breakpoints. As official breakpoints are not available for this compound, researchers may need to correlate zone diameters with MIC values determined by a reference method. One study proposed the following interpretive criteria based on the DIN method: resistant (≤22 mm), moderately susceptible (23-29 mm), and susceptible (≥30 mm).[7]
-
Ensure the QC strain zone diameters are within the acceptable range.
-
Quality Control
Regular quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing results.
-
QC Strains: Standard ATCC strains such as E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ should be tested with each batch of clinical isolates.[11]
-
Acceptable Ranges: While specific CLSI or EUCAST QC ranges for this compound are not established, laboratories should establish their own internal QC ranges based on repeated testing. These ranges should be narrow enough to detect deviations in test performance.
-
Frequency of QC Testing: QC testing should be performed daily or each time a susceptibility test is conducted.[11]
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Relation between this compound minimum inhibitory concentrations and clinical outcomes of patients treated with this compound for Enterobacteriaceae bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. list.essentialmeds.org [list.essentialmeds.org]
- 4. In Vitro Efficacy of this compound against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interpretive criteria of antimicrobial disk susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. goldbio.com [goldbio.com]
- 10. asm.org [asm.org]
- 11. bsac.org.uk [bsac.org.uk]
Methodological Considerations for Flomoxef in Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodological considerations for utilizing Flomoxef, an oxacephem antibiotic, in combination with other antimicrobial agents. The information presented is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the synergistic potential of this compound-based combination therapies against various bacterial pathogens.
Introduction to this compound and Combination Therapy
This compound is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This mechanism disrupts the final stages of peptidoglycan synthesis, leading to bacterial cell lysis and death.[1][2] The increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the development of resistance, and broaden the spectrum of activity. Combining this compound with other antibiotics that have different mechanisms of action can lead to synergistic interactions, resulting in a greater antibacterial effect than the sum of the individual agents.
Application Notes: Key Combination Strategies
This compound and Fosfomycin
This combination has shown significant synergy, particularly against neonatal sepsis pathogens.[3][4] Both antibiotics target the bacterial cell wall synthesis pathway but at different stages. This compound inhibits the transpeptidase activity of PBPs, while fosfomycin inhibits MurA, an enzyme involved in the early cytoplasmic steps of peptidoglycan precursor synthesis.[4][5] This dual blockade of a critical metabolic pathway is a key mechanism of their synergistic interaction.
This compound and Amikacin
The combination of this compound and amikacin has demonstrated synergy in both bacterial killing and the prevention of amikacin resistance.[6][7] this compound's disruption of the cell wall is thought to facilitate the entry of amikacin, an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. This combination is a promising strategy for treating neonatal sepsis caused by multidrug-resistant Gram-negative bacteria.
This compound and Vancomycin
Synergism between this compound and vancomycin has been observed against staphylococcal strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism involves this compound's interaction with PBP2a, the protein responsible for methicillin resistance. By binding to PBP2a, this compound may alter the cell wall structure in a way that enhances the accessibility of vancomycin to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors.[9]
This compound and Tobramycin
This combination has been evaluated for the treatment of infections in immunocompromised patients, such as those with hematological disorders.[10] Tobramycin, an aminoglycoside, inhibits protein synthesis.[11] The synergistic effect with this compound is likely due to the enhanced uptake of tobramycin following cell wall disruption by this compound. This combination has shown clinical utility in treating suspected septicemia.[10]
Data Presentation: Summary of In Vitro Synergy
The following tables summarize the quantitative data from key studies evaluating the synergistic activity of this compound in combination with other antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates synergy, >0.5 to ≤4 indicates an additive or indifferent effect, and >4 indicates antagonism.
Table 1: this compound and Fosfomycin Synergy against various bacterial strains [3][4]
| Bacterial Strain | This compound MIC (mg/L) | Fosfomycin MIC (mg/L) | FICI | Interpretation |
| E. coli ST195 | 0.125 | 1 | Not explicitly stated, but synergy was demonstrated in HFIM | Synergy |
| MRSA (5 strains) | ≤4 | 1-2 | α > 0 in 2/5 strains | Synergy in some strains |
| K. pneumoniae (4 strains) | ≥8 | >32 | α > 0 in 1/4 strains | Synergy in some strains |
| S. agalactiae (3 strains) | ≤0.5 | 8 | Additive | Additive |
| E. coli (4 strains) | ≤0.5 or ≥8 | 2-4 | α > 0 in 2/4 strains | Synergy in some strains |
Table 2: this compound and Amikacin Synergy [6][7]
| Study Type | Outcome | Interpretation |
| Checkerboard Assays | Synergistic in bacterial killing | Synergy |
| Hollow-Fibre Infection Model (HFIM) | Synergistic in bacterial killing and prevention of amikacin resistance | Synergy |
Table 3: this compound and Vancomycin Synergy [8]
| Bacterial Strain | Observation | Interpretation |
| Staphylococcal strains | Synergism observed in almost all strains | Synergy |
| S. epidermidis (weakly sensitive/resistant to this compound) | Stronger synergism observed | Synergy |
| E. faecalis and S. faecium | Synergistic effect | Synergy |
Table 4: this compound and Tobramycin Clinical Efficacy [10]
| Patient Population | Infection Type | Efficacy Rate |
| Patients with hematological disorders | Suspected septicemia, septicemia, pleuritis | 60% (Excellent/Good response) |
| Neutrophil count >501/microliter | Infections | 73.1% |
| Neutrophil count <501/microliter | Infections | 35.7% |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the second antibiotic
-
Prepare serial twofold dilutions of this compound horizontally and the second antibiotic vertically in the 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with each antibiotic alone as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI) by summing the individual FICs.
Time-Kill Curve Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Prepare tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations.
-
Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Hollow-Fibre Infection Model (HFIM)
The HFIM is a dynamic in vitro model that simulates the pharmacokinetics of antibiotics in humans.
Materials:
-
Hollow-fibre cartridge
-
Peristaltic pumps
-
Central reservoir with culture medium
-
Syringe pumps for drug administration
-
Bacterial inoculum
-
Set up the HFIM circuit, including the hollow-fibre cartridge, central reservoir, and tubing.
-
Inoculate the extracapillary space of the cartridge with the test organism.
-
Simulate human pharmacokinetics by infusing and clearing the antibiotics from the central reservoir using computer-controlled pumps.
-
Collect samples from the central reservoir and the intracapillary space at various time points to measure drug concentrations and bacterial density.
-
Analyze the data to determine the pharmacodynamic effects of the combination therapy, including bacterial killing and prevention of resistance.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Synergistic mechanisms of this compound combinations.
Experimental Workflows
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Caption: Workflow for the Hollow-Fibre Infection Model.
References
- 1. 3.7. Checkerboard Synergy [bio-protocol.org]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound and cefazolin in combination with vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Therapeutic effects of a combination treatment with this compound and tobramycin against infections complicated with hematological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. biori.periodikos.com.br [biori.periodikos.com.br]
- 14. researchgate.net [researchgate.net]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openaccess.uoc.edu [openaccess.uoc.edu]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Flomoxef Administration in Pediatric Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Flomoxef administration in pediatric clinical studies, summarizing key quantitative data, experimental protocols, and visualizing essential workflows and relationships.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and clinical outcomes of this compound in pediatric populations as reported in various clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients
| Dosage (mg/kg) | Administration Route | Number of Patients | Cmax (µg/mL) | T1/2 (hours) | 6-hr Urinary Excretion Rate (%) | Reference |
| 10 | IV Drip Infusion (30 min) | - | 30.3 ± 4.5 | 0.734 ± 0.196 | 72.3 | [1] |
| 10 | IV Bolus | 5 | - | - | - | [2] |
| 20 | IV Bolus | 7 | 35.3 | 0.75 | 71.9 | [3] |
| 20 | IV Drip Infusion (30 min) | - | 51.0 | 0.97 (β-phase) | - | [4] |
| 20 | IV Drip Infusion (30 min) | 3 | - | 0.96 (β-phase) | 95.5 | [5] |
| 20 | IV Drip Infusion (30 min) | - | 54.3 ± 9.7 | 0.628 ± 0.185 | 69.3 | [1] |
| 20 | IV Bolus | - | - | 0.66 (β-phase) | 76.5 | [6] |
| 20 | IV Drip Infusion (1 hr) | - | 21.5 - 27.5 (at 1 hr) | 0.61 - 0.83 (β-phase) | - | [7] |
| 20 | IV Bolus | - | 56.7 - 90.2 (at 3-10 min) | 1.22 (β-phase) | 66.7 - 69.8 | [7] |
| 30 | IV Bolus | - | - | - | - | [8] |
| 40 | IV Bolus | 4 | 77.7 | 0.95 | 65.1 | [3] |
| 40 | IV Drip Infusion (30 min) | 3 | 87.4 ± 18.35 | 0.70 ± 0.27 | 53.4 ± 6.1 | [9] |
Cmax: Maximum serum concentration; T1/2: Half-life; IV: Intravenous
Table 2: Clinical Efficacy of this compound in Pediatric Infections
| Indication | Number of Patients | Daily Dosage (mg/kg) | Efficacy Rate (%) | Bacteriological Elimination Rate (%) | Reference |
| Various Bacterial Infections | 25 | 50 - 138 (divided 3-4 times) | 100 | 90.6 | [3] |
| Various Bacterial Infections | 26 | - | 92 | 85 | [10] |
| Various Bacterial Infections | 28 | 39 - 152 | 68 | 83 | [4] |
| Various Bacterial Infections | 24 | - | 100 | - | [9] |
| Various Bacterial Infections | 17 | 61.9 - 87.2 (divided 3-4 times) | 94.1 | - | [6] |
| Various Bacterial Infections | 38 | - | 97.4 | - | [5] |
| Various Bacterial Infections | 30 | - | 92 | 80 | [1] |
| Neonatal Bacterial Infections | 52 | 12.4 - 24.9 (every 8-12 hrs) | 92.3 (Excellent or Good) | 92.9 (in 14 patients) | [11] |
Experimental Protocols
The methodologies described in the cited clinical studies for the administration of this compound in pediatric patients generally follow a standard framework.
Patient Selection
-
Inclusion Criteria: Pediatric patients (neonates to adolescents) with diagnosed bacterial infections.[11] The types of infections studied include pneumonia, bronchopneumonia, pyothorax, urinary tract infections, tonsillitis, lymphadenitis, cellulitis, and sepsis.[3][4][5][6][9][11]
-
Exclusion Criteria: While not always explicitly stated, standard exclusion criteria would likely include known hypersensitivity to cephem antibiotics, severe renal impairment (unless specifically studied), and concurrent use of other antibiotics that could interfere with the evaluation of this compound's efficacy.
Drug Administration
-
Formulation: this compound is administered parenterally.
-
Route of Administration: The most common routes are intravenous bolus injection and intravenous drip infusion.[3][4][6][9]
-
Dosage and Frequency: Dosing regimens varied significantly across studies, ranging from 39 to 152 mg/kg per day.[4] The total daily dose was typically divided into 3 or 4 administrations.[3][6] In neonates, dosages ranged from 12.4 to 24.9 mg/kg every 8 or 12 hours.[11]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration to measure serum concentrations of this compound. Urine samples are also collected to determine the urinary excretion rate.[3][9]
-
Analytical Method: The concentration of this compound in serum and urine is determined using high-performance liquid chromatography (HPLC) or other appropriate bioanalytical methods.
-
Parameter Calculation: Key pharmacokinetic parameters such as maximum serum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and the area under the concentration-time curve (AUC) are calculated from the concentration-time data.
Efficacy and Safety Evaluation
-
Clinical Efficacy: The clinical response to treatment is categorized as excellent, good, fair, or poor based on the resolution of clinical signs and symptoms of infection.[4][5]
-
Bacteriological Efficacy: The eradication of the causative pathogen is confirmed by microbiological testing of relevant clinical specimens (e.g., blood, urine, sputum) before and after treatment.[3][4]
-
Safety Assessment: Patients are monitored for adverse reactions throughout the study period. Laboratory tests, including hematology and blood chemistry, are performed to detect any drug-related abnormalities.[3][6] Common reported adverse events include eosinophilia, thrombocytosis, and transient elevations in liver enzymes.[3] Diarrhea and loose stools have also been noted.[10]
Visualizations
Experimental Workflow for Pediatric this compound Clinical Trials
References
- 1. [Fundamental and clinical studies of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of this compound in children undergoing chronic hemodialysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Bacteriological and clinical studies of this compound in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical and pharmacokinetics evaluation of this compound in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetic and clinical studies on this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical studies of this compound in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The study of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Laboratory and clinical studies of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical evaluation of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical efficacy of this compound in neonatal bacterial infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Population Pharmacokinetic/Pharmacodynamic Analysis of Flomoxef
These application notes provide a detailed overview of the population pharmacokinetic and pharmacodynamic (PK/PD) analysis of Flomoxef, a cephamycin antibiotic. The information is intended for researchers, scientists, and drug development professionals involved in antimicrobial research and clinical pharmacology.
Introduction
This compound is a broad-spectrum antibiotic with activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] It has shown clinical efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.[1] Understanding its pharmacokinetic and pharmacodynamic properties within specific patient populations is crucial for optimizing dosing regimens to ensure efficacy and prevent the development of resistance. This document summarizes key findings from a population PK/PD study of this compound in patients undergoing hepatic resection and provides relevant experimental protocols.
Mechanism of Action
This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[2][3] It achieves this by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of bacterial cell walls.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from a population pharmacokinetic study of this compound in patients undergoing hepatic resection.
Patient Demographics
A total of 43 patients were included in the analysis, with 29 male and 14 female participants.[4]
| Characteristic | Value |
| Number of Patients | 43 |
| Age (years, median [range]) | 68 [32-83] |
| Weight (kg, median [range]) | 60.2 [39.0-91.3] |
| Serum Creatinine (mg/dL, median [range]) | 0.70 [0.42-1.25] |
| Creatinine Clearance (mL/min, median [range]) | 80.5 [35.9-166.7] |
Table 1: Summary of patient demographic and baseline characteristics.
Population Pharmacokinetic Parameter Estimates
A two-compartment model with linear elimination best described the pharmacokinetics of this compound.[1][4][5][6] Creatinine clearance (CLcr) was identified as a significant covariate for total clearance (CL).[1][4][5][6]
| Parameter | Estimate | Relative Standard Error (%) |
| Total Clearance (CL, L/h) | 8.86 | 7.9 |
| Central Volume of Distribution (V1, L) | 9.53 | 9.9 |
| Peripheral Volume of Distribution (V2, L) | 10.3 | 21.6 |
| Intercompartmental Clearance (Q, L/h) | 18.4 | 26.1 |
| Interindividual Variability in CL (BSV-CL, %) | 28.5 | 31.0 |
| Interindividual Variability in V1 (BSV-V1, %) | 23.3 | 43.1 |
| Proportional Error (%) | 17.5 | 22.1 |
| Additive Error (mg/L) | 0.81 | 30.6 |
Table 2: Final population pharmacokinetic parameter estimates for this compound.
Pharmacodynamic Targets
The primary pharmacodynamic (PD) target was the probability of maintaining this compound concentrations above the minimum inhibitory concentration (MIC) for relevant pathogens.
| Pathogen | MIC90 (mg/L) | Target |
| Escherichia coli | 0.5 | Probability of trough concentration > MIC90 |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 1.0 | Probability of trough concentration > MIC90 |
Table 3: Pharmacodynamic targets used in the analysis.[1][4][5][6]
Experimental Protocols
This section details the methodologies employed in the population PK/PD study of this compound.
Study Population and Drug Administration
-
Patient Selection: The study enrolled 43 adult patients scheduled to undergo hepatic resection at Kitasato University Hospital in Kanagawa, Japan.[4]
-
Drug Administration: Patients received a 1 g or 2 g intravenous bolus of this compound over a 5-minute period as antimicrobial prophylaxis before surgery.[4]
Sample Collection
-
Serum Samples: A total of 210 serum samples were collected at various time points after drug administration.[1][4]
-
Liver Tissue Samples: 29 liver tissue samples were obtained from 29 of the patients during surgery.[1][4]
Analytical Method for this compound Concentration
The concentration of this compound in serum and liver tissue samples was determined using a validated analytical method. While the specific details of the assay were not provided in the primary source, standard methods for quantifying beta-lactam antibiotics, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS), are typically employed.
Microbiological Susceptibility Testing
Minimum inhibitory concentrations (MICs) of this compound against various pathogens are determined using standard methods such as broth microdilution or agar dilution according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Population Pharmacokinetic/Pharmacodynamic Modeling
Population Pharmacokinetic Modeling
-
Software: The population pharmacokinetic analysis was performed using a nonlinear mixed-effects modeling approach, commonly implemented with software such as NONMEM.
-
Model Development: A two-compartment model with linear elimination was found to best describe the concentration-time data for this compound.[1][4][5][6]
-
Covariate Analysis: The influence of various patient characteristics (covariates) on the pharmacokinetic parameters was investigated. Creatinine clearance was identified as a significant covariate affecting the total clearance of this compound, particularly when CLcr was below 60 mL/min.[1][4][5][6]
Monte Carlo Simulation and Pharmacodynamic Analysis
-
Objective: Monte Carlo simulations were conducted to assess the probability of target attainment (PTA) for different dosing regimens and to propose an optimal dosing strategy based on renal function.[9][10]
-
Simulation Process: Using the final population pharmacokinetic model, 1,000 virtual patients were simulated for various creatinine clearance levels.[1] this compound trough concentrations in both serum and liver tissue were simulated.[1]
-
Pharmacodynamic Target: The target was the probability of maintaining the this compound trough concentration above the MIC90 values of 0.5 mg/L for E. coli and 1.0 mg/L for MSSA.[1][4][5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the population PK/PD analysis of this compound.
Population PK/PD Analysis Logic
Caption: Logical flow of the population PK/PD analysis.
References
- 1. Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of this compound in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Interpretive criteria of antimicrobial disk susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and this compound against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Models for Studying Flomoxef's Antibacterial Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Flomoxef is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This document provides detailed application notes and experimental protocols for studying the antibacterial effects of this compound in vitro, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal steps of peptidoglycan synthesis in bacterial cell walls.[2][3] The inhibition of peptidoglycan cross-linking leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][3] this compound has demonstrated stability against hydrolysis by some β-lactamases, making it a viable option against certain resistant strains.
Key In Vitro Assays for Efficacy and Susceptibility Testing
Several in vitro models are crucial for evaluating the antibacterial properties of this compound. These include:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Time-Kill Curve Assays: To assess the rate and extent of bacterial killing by this compound over time.
-
Checkerboard Synergy Assays: To evaluate the interaction of this compound with other antimicrobial agents.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
Objective: To determine the MIC of this compound against a specific bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of at least 1000 µg/mL.[4]
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[5]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Objective: To determine the rate of bacterial killing by this compound at various concentrations.
Materials:
-
This compound
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial inoculum in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Plating supplies (e.g., agar plates, sterile saline for dilutions)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the overnight culture into fresh broth and incubate until it reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.5).
-
Assay Setup:
-
Prepare tubes or flasks containing the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) in broth.
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the logarithmic phase culture to a final density of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[1]
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.[7]
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
-
Protocol 3: Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between this compound and another antimicrobial agent.
Objective: To determine if the combination of this compound and another antibiotic is synergistic, additive, indifferent, or antagonistic.
Materials:
-
This compound and the second antimicrobial agent
-
Sterile 96-well microtiter plates
-
Appropriate broth medium
-
Standardized bacterial inoculum
Procedure:
-
Plate Setup:
-
Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.[9]
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Interpretation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[10]
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[11]
-
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli (ESBL-producing) | 127 | 4 | >64 | [12] |
| Klebsiella pneumoniae (ESBL-producing) | Not Specified | ≤0.06 - 2 | ≤0.06 - 2 | [3] |
| Staphylococcus aureus | Not Specified | 0.44 (geometric mean) | Not Reported | [2] |
| Enterobacter spp. | Not Specified | 12.6 (geometric mean) | Not Reported | [2] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Workflow for MIC determination.
Caption: Key resistance mechanisms to this compound.
References
- 1. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. actascientific.com [actascientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Flomoxef Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability and storage of Flomoxef for research applications. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and obtaining reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound sodium should be stored at -20°C for up to three years. It is shipped at ambient temperatures, and this short-term exposure does not typically compromise its integrity.
Q2: How should I prepare and store this compound stock solutions?
This compound sodium is soluble in water and DMSO. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1] All solutions should be stored protected from light.[1]
Q3: How long is a reconstituted this compound solution stable at room temperature or refrigerated?
Reconstituted solutions of this compound should ideally be used immediately. However, if short-term storage is required, the following guidelines apply:
-
Room Temperature (1-30°C): Use within 6 hours.
-
Refrigerated (4°C): Use within 24 hours.
Q4: What is the stability of this compound against enzymatic degradation?
This compound is stable against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) like CTX-M, TEM, and SHV-1. However, it is susceptible to degradation by Class C β-lactamases, also known as AmpC β-lactamases.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Antibacterial Activity in Experiments | Degradation of this compound due to improper storage. | - Verify that solid this compound and stock solutions have been stored at the correct temperatures and for the appropriate duration.- Ensure that solutions were protected from light.- Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.- Prepare fresh solutions for critical experiments. |
| Instability in experimental media (e.g., acidic or alkaline pH). | - Check the pH of your experimental buffers or media. Beta-lactam antibiotics can undergo hydrolysis at acidic or alkaline pH.[3][4]- If possible, perform a pilot study to assess the stability of this compound in your specific medium over the time course of your experiment. | |
| Presence of AmpC β-lactamase-producing organisms. | - If working with bacterial cultures, confirm whether the strains are known to produce AmpC β-lactamases, which can inactivate this compound. | |
| Precipitation in Stock Solution | Exceeding solubility limits or improper solvent use. | - this compound sodium is highly soluble in water and DMSO.[1] Ensure you are not exceeding the solubility limit.- For aqueous stock solutions, consider filter-sterilizing with a 0.22 µm filter before storage.[1] |
| Variability Between Experimental Repeats | Inconsistent this compound concentration due to degradation. | - Standardize your solution preparation and handling procedures.- Always use freshly prepared or properly stored and thawed aliquots.- Consider quantifying the concentration of your working solution spectrophotometrically if high precision is required. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture and light. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] | |
| Reconstituted Solution | Room Temperature (1-30°C) | Up to 6 hours | Use immediately if possible. |
| 4°C | Up to 24 hours | Use immediately if possible. |
Experimental Protocols
Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
While a specific, validated stability-indicating HPLC method for this compound is not detailed in the readily available literature, a general approach based on methods for other cephalosporins can be adapted. This protocol serves as a starting point for method development.
Objective: To develop an HPLC method capable of separating intact this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.[5][6]
2. Mobile Phase Development:
-
A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical.
-
The aqueous phase is often a buffer such as ammonium formate or phosphate buffer to control the pH.[5]
-
Start with a mobile phase composition similar to that used for other cephalosporins and optimize for the best separation of this compound from its degradation products. For example, a mobile phase of ammonium formate aqueous solution and methanol has been used for separating this compound impurities.[5]
3. Detection:
-
Set the UV detector to a wavelength where this compound has significant absorbance. This can be determined by obtaining a UV spectrum of a standard solution.
4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at room temperature. Beta-lactams are generally more susceptible to base-catalyzed hydrolysis.[4]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight).
5. Method Validation: The developed method should be validated according to ICH guidelines, including specificity (separation of the main peak from degradation products), linearity, accuracy, precision, and robustness.[6][7][8]
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Logic diagram for troubleshooting this compound-related issues.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and characterization of unknown impurities and isomers in this compound sodium by LC-IT-TOF MS and study of their negative-ion fragmentation regularities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flomoxef Treatment and Bacterial Regrowth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for bacterial regrowth following Flomoxef treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum, second-generation oxacephem antibiotic.[1] Its bactericidal action targets and inhibits bacterial cell wall synthesis.[1][2] Like other beta-lactam antibiotics, this compound binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[1][2][3] This binding action inhibits the cross-linking of peptidoglycan layers, which are essential for the integrity of the bacterial cell wall.[1][3] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death due to osmotic pressure.[2][3] The oxacephem core of this compound's structure provides stability against many bacterial β-lactamases, which are enzymes that can inactivate many beta-lactam antibiotics.[1][2]
Q2: What is the potential for bacterial regrowth after this compound treatment?
Recent studies indicate that this compound is effective in preventing the regrowth of all tested ESBL-producing strains, including those with high Minimum Inhibitory Concentrations (MICs).[4][5][6] In an in vitro chemostat model simulating human pharmacokinetics, this compound, along with piperacillin/tazobactam and meropenem, demonstrated good bactericidal effects with a significant reduction in bacterial colony-forming units (CFU/mL) and no bacterial regrowth at 24 hours.[4][5][6] This was observed even when the MIC of the tested isolates was greater than the MIC₉₀.[4][5][6] In contrast, other antibiotics like cefmetazole and cefoxitin resulted in the regrowth of test isolates under similar conditions.[4][5][6] However, it is important to note that for samples that did experience regrowth with other agents, an increased MIC for this compound was also observed.[4][5]
Q3: How does this compound's efficacy in preventing regrowth compare to other antibiotics?
Studies comparing this compound to other β-lactam antibiotics have shown its high efficacy. In one study, this compound, piperacillin/tazobactam, and meropenem showed no bacterial regrowth at 24 hours against ESBL-producing E. coli and K. pneumoniae.[4][5] Conversely, cefmetazole and cefoxitin treatment resulted in regrowth of isolates with MICs greater than or equal to the MIC₉₀.[4][5] The proportion of time that the free drug concentration exceeds the MIC (%fT>MIC) is a key factor, and this compound has been found to have the highest %fT>MIC in some comparisons.[4][5] For this compound, a %fT>MIC of at least 40% appears sufficient to significantly reduce these bacterial populations.[4]
Q4: What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound is its degradation by AmpC β-lactamase production.[7] The ampC gene is present in the chromosomes of many Gram-negative bacteria.[7] While this compound is stable against many β-lactamases due to its oxacephem structure, certain resistance mechanisms can diminish its effectiveness.[1] The production of extended-spectrum β-lactamases (ESBLs) by organisms such as E. coli and K. pneumoniae can also potentially reduce its activity.[1] Other general mechanisms of bacterial resistance to antibiotics include decreased permeability of the cell membrane, modification of the drug's target site, and active drug efflux, where the drug is pumped out of the bacterial cell.[8][9]
Troubleshooting Guides
Q5: I am observing bacterial regrowth in my in vitro experiment with this compound. What are the potential causes?
If you observe bacterial regrowth in your in vitro experiments, consider the following factors:
-
Sub-optimal Drug Concentration: Ensure that the concentration of this compound used in your experiment is appropriate for the isolates being tested. A key pharmacodynamic parameter is the time the free drug concentration remains above the MIC (%fT>MIC). A %fT>MIC of at least 40% has been suggested as sufficient for a significant bactericidal effect.[4]
-
High Bacterial Inoculum: A very high initial bacterial load might overwhelm the bactericidal capacity of the antibiotic, leading to the survival and regrowth of a sub-population.
-
Emergence of Resistance: Even if the initial population is susceptible, resistant mutants can emerge during the experiment. For bacteria that regrew after treatment with other agents, an increase in the MIC for this compound was also noted.[4][5] It is advisable to determine the MIC of the regrown population to check for any increase.
-
Experimental System: The type of in vitro system can influence outcomes. Static systems may not accurately reflect the dynamic concentrations seen in vivo. A chemostat or hollow-fibre infection model can better simulate human pharmacokinetic profiles.[4][10]
Q6: My clinical data indicates a relapse of infection after this compound treatment. How should I investigate this?
A relapse of infection post-treatment warrants a thorough investigation:
-
Isolate and Characterize the Bacteria: Obtain a sample from the site of infection and isolate the causative organism. Compare it to the original isolate to confirm if it is the same strain.[11]
-
Antimicrobial Susceptibility Testing: Perform antimicrobial susceptibility testing on the new isolate. Determine the MIC of this compound and other relevant antibiotics to identify any changes in the susceptibility profile. An increased MIC in the regrown bacteria has been observed in some in vitro studies.[4][5]
-
Molecular Analysis: If resistance is detected, consider molecular methods to identify the underlying mechanism. This could involve PCR and sequencing to detect resistance genes such as those encoding for ESBLs or AmpC β-lactamases.[7][12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Review the patient's dosing regimen and any available drug concentration data. Inadequate drug exposure at the site of infection can contribute to treatment failure and relapse.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparator Antibiotics against ESBL-Producing E. coli and K. pneumoniae
| Antibiotic | Dosing Regimen | Bacterial Reduction at 24h | Regrowth at 24h |
| This compound | 1 g q.i.d. | >4 log₁₀ CFU/mL | No |
| Piperacillin/Tazobactam | - | >4 log₁₀ CFU/mL | No |
| Meropenem | - | >4 log₁₀ CFU/mL | No |
| Cefmetazole | 1 g q.i.d. | Not achieved for isolates with MIC close to MIC₉₀ | Yes (for isolates with MIC ≥ MIC₉₀) |
| Cefoxitin | 2 g q.i.d. | Not achieved for isolates with MIC close to MIC₉₀ | Yes (for isolates with MIC ≥ MIC₉₀) |
Data sourced from an in vitro chemostat model study.[4]
Table 2: MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound against Various Pathogens
| Organism | MIC₅₀ | MIC₉₀ | Susceptibility Rate (%) |
| E. coli (ESBL-producers) | 0.125 | 0.5 - 1 | - |
| E. coli (Overall) | - | - | 88.8 |
| K. pneumoniae (ESBL-producers) | 0.125 | 0.5 - 1 | - |
| K. pneumoniae (Overall) | - | - | 88.3 |
| P. mirabilis | - | - | 97.7 |
| Methicillin-susceptible S. aureus (MSSA) | 0.5 | 0.5 | - |
| S. pyogenes | 0.125 | 0.25 | - |
| S. pneumoniae | 2 | 16 | - |
Data compiled from multiple in vitro studies.[6][12]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: In Vitro Chemostat Model for Simulating Human Pharmacokinetics
This dynamic model is used to evaluate the effect of time-concentration curves of antibiotics on bacterial growth.[4]
-
System Setup:
-
Inoculation:
-
Inoculate the test bacterial strain into the culture bottle at a starting concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
-
Simulation of Pharmacokinetics:
-
The system achieves the desired time-concentration curve of the antibiotic by pumping fresh medium into the culture bottle while simultaneously removing the culture medium at a specific rate to simulate drug clearance.
-
-
Sampling and Analysis:
-
Collect samples from the culture bottle at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Perform serial dilutions of the samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).
-
The change in log₁₀ CFU/mL over time is used to assess the bactericidal effect and potential for regrowth.
-
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Workflow for investigating the cause of bacterial regrowth.
Caption: Key factors influencing the potential for bacterial regrowth.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. What is this compound Sodium used for? [synapse.patsnap.com]
- 4. In vitro efficacy of humanized regimen of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro efficacy of humanized regimen of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Multicenter Retrospective Study of Cefmetazole and this compound for Treatment of Extended-Spectrum-β-Lactamase-Producing Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Flomoxef Technical Support Center: N-methyltetrazolethiol (NMTT) Group Substitution and Its Impact on Side Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information on the impact of the N-methyltetrazolethiol (NMTT) group substitution in Flomoxef on its side effect profile, particularly concerning coagulation and disulfiram-like reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects associated with the N-methyltetrazolethiol (NMTT) side chain in cephalosporins?
A1: The NMTT side chain, present in several second and third-generation cephalosporins, is primarily associated with two significant side effects:
-
Hypoprothrombinemia (Coagulation Abnormalities): The NMTT group can inhibit the enzyme vitamin K epoxide reductase in the liver.[1][2] This inhibition disrupts the vitamin K cycle, leading to a deficiency of active vitamin K.[3] Since vitamin K is a crucial cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), its deficiency results in the production of inactive clotting factors, leading to a prolonged prothrombin time (PT) and an increased risk of bleeding.[4]
-
Disulfiram-like Reactions: The NMTT side chain also inhibits the enzyme aldehyde dehydrogenase.[1][5] This enzyme is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism.[6] When alcohol is consumed by a patient treated with an NMTT-containing cephalosporin, acetaldehyde accumulates in the blood, leading to symptoms such as flushing, headache, nausea, vomiting, and in severe cases, hypotension and shock.[6][7]
Q2: How does this compound's structure differ from cephalosporins containing the NMTT group?
A2: this compound was specifically designed to avoid the side effects associated with the NMTT group. Instead of the N-methyltetrazolethiol (NMTT) side chain at the 3'-position, this compound possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) group.[8] This substitution of a methyl group with a hydroxyethyl group is the key structural modification aimed at reducing the adverse effects.
Q3: What is the impact of the HTT side chain on this compound's side effect profile compared to NMTT-containing cephalosporins?
A3: The substitution of the NMTT group with the HTT side chain in this compound significantly reduces the incidence and severity of both hypoprothrombinemia and disulfiram-like reactions.
-
Coagulation Effects: Preclinical studies in rats have shown that while this compound can cause some inhibition of vitamin K epoxide reductase, it is to a "much lesser extent" than that observed with cephalosporins containing NMTT, thiadiazolethiol (TDT), or methylthiadiazolethiol (MTDT) side chains.[1] Clinical studies in healthy volunteers and patients have shown no significant changes in prothrombin time (PT), activated partial thromboplastin time (aPTT), or levels of vitamin K-dependent clotting factors (II, VII, IX, X) after this compound administration.[1][8]
-
Disulfiram-like Reactions: this compound and its HTT side chain have been shown to have no influence on alcohol metabolism.[1] This is in contrast to NMTT-containing antibiotics, which are known to cause disulfiram-like effects.[1]
Q4: Is there quantitative data comparing the risk of side effects between this compound and NMTT-containing cephalosporins?
A4: Yes, a nationwide nested case-control study has provided quantitative data on the risk of hemorrhagic events associated with various cephalosporins. The adjusted odds ratios (aOR) for hemorrhagic events were as follows:
-
This compound: aOR 1.35 (95% CI, 1.09–1.67)
-
Cefmetazole (NMTT): aOR 2.88 (95% CI, 2.08–4.00)
-
Cefoperazone (NMTT): aOR 4.57 (95% CI, 2.63–7.95)
This data indicates that while there is a slightly increased risk of hemorrhagic events with this compound compared to non-hypoprothrombinemia-inducing antibiotics, this risk is substantially lower than that associated with NMTT-containing cephalosporins like cefmetazole and cefoperazone.[9]
Data Presentation
Table 1: Comparative Risk of Hemorrhagic Events with this compound and NMTT-Containing Cephalosporins
| Cephalosporin | Side Chain | Adjusted Odds Ratio (aOR) for Hemorrhagic Events (95% CI) |
| This compound | HTT | 1.35 (1.09–1.67)[9] |
| Cefmetazole | NMTT | 2.88 (2.08–4.00)[9] |
| Cefoperazone | NMTT | 4.57 (2.63–7.95)[9] |
Table 2: Qualitative Comparison of Side Effects
| Side Effect | NMTT-Containing Cephalosporins | This compound (HTT Side Chain) |
| Hypoprothrombinemia | Significant inhibition of vitamin K epoxide reductase, leading to prolonged PT.[1][2] | Inhibition of vitamin K epoxide reductase to a "much lesser extent"; no significant effect on PT in clinical studies.[1][8] |
| Disulfiram-like Reaction | Inhibition of aldehyde dehydrogenase, leading to acetaldehyde accumulation with alcohol consumption.[1][5] | No influence on alcohol metabolism.[1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Vitamin K Epoxide Reductase (VKOR) Inhibition
This protocol is a general guideline for assessing the inhibitory effect of cephalosporin side chains on VKOR activity in rat liver microsomes.
1. Preparation of Rat Liver Microsomes:
- Fast male Sprague-Dawley rats overnight.
- Euthanize the rats and perfuse the liver with ice-cold 0.9% saline.
- Homogenize the liver in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.
- Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
- Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
- Resuspend the microsomal pellet in the homogenization buffer and store at -80°C. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. VKOR Assay:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.4)
- 1 mg/mL microsomal protein
- 1 mM NADH
- 100 µM dithiothreitol (DTT)
- Varying concentrations of the test compound (e.g., NMTT, HTT, or parent cephalosporins) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the substrate, vitamin K1 epoxide (e.g., 10 µM final concentration, dissolved in ethanol).
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding 2 volumes of ice-cold ethanol containing a known concentration of an internal standard (e.g., warfarin).
- Vortex and centrifuge to precipitate proteins.
- Analyze the supernatant for the formation of vitamin K1 using a validated HPLC-UV or LC-MS/MS method.
3. Data Analysis:
- Calculate the rate of vitamin K1 formation.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Animal Model for Assessing Disulfiram-like Reactions
This protocol provides a framework for evaluating the potential of cephalosporins to induce a disulfiram-like reaction in mice.[10]
1. Animal Model:
- Use adult male mice (e.g., Swiss Webster strain).
- House the animals under standard laboratory conditions with free access to food and water.
2. Experimental Procedure:
- Administer the test cephalosporin (e.g., this compound or an NMTT-containing cephalosporin) or vehicle control via a relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose.
- After a specified time (e.g., 1-2 hours), administer a challenge dose of ethanol (e.g., 1-2 g/kg) orally or via intraperitoneal injection.
- Observe the animals for signs of a disulfiram-like reaction, which may include:
- Facial flushing (observable as reddening of the ears and paws)
- Increased motor activity followed by sedation
- Loss of righting reflex
- A scoring system can be developed to quantify the severity of the reaction.
3. Biochemical Analysis (Optional):
- At a set time point after the ethanol challenge, collect blood samples.
- Measure the concentration of acetaldehyde in the blood using a validated method such as headspace gas chromatography.
- Compare the acetaldehyde levels between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of NMTT-induced hypoprothrombinemia.
Caption: Workflow for assessing disulfiram-like reactions.
Caption: NMTT vs. HTT side chain side effect risk.
References
- 1. Effect of this compound on blood coagulation and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-methyl-thiotetrazole on vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deanfrancispress.com [deanfrancispress.com]
- 6. Cephalosporin Induced Disulfiram-Like Reaction: A Retrospective Review of 78 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram-like reaction to certain cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new oxacephem antibiotic, does not cause hemostatic defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Hypoprothrombinemia-Inducing Cephalosporins and the Risk of Hemorrhagic Events: A Nationwide Nested Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol-cephalosporin antibiotic interactions: an animal model for the detection of disulfiram (Antabuse)-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Flomoxef interactions with other antimicrobial agents
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting interactions between Flomoxef and other antimicrobial agents. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a broad-spectrum oxacephem antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] By inactivating these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2] this compound is also noted for its stability against many beta-lactamase enzymes, which can inactivate other beta-lactam antibiotics.[2]
Q2: What are the expected outcomes of combining this compound with other antimicrobials?
The outcome of combining this compound with other antimicrobial agents can be synergistic, additive/indifferent, or antagonistic.
-
Synergy: The combined effect is significantly greater than the sum of the individual effects. This is often sought in combination therapy to enhance efficacy and combat resistance.[3][4]
-
Additive/Indifference: The combined effect is equal to the sum of the individual effects.[3][4]
-
Antagonism: The combined effect is less than the effect of the more active agent alone. This is an undesirable outcome that can reduce therapeutic efficacy.[3]
Q3: Which antimicrobial agents are known to have synergistic interactions with this compound?
Several studies have demonstrated synergistic interactions between this compound and other antimicrobial agents, particularly against resistant organisms. Notable examples include:
-
Vancomycin: Combination with this compound has shown synergy against staphylococcal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
-
Fosfomycin: This combination has demonstrated synergy in both bacterial killing and preventing the emergence of resistance, particularly in neonatal sepsis models against resistant Enterobacterales.[1][7]
-
Amikacin: Synergistic effects in bacterial killing and prevention of amikacin resistance have been observed, making this a potential combination for treating neonatal sepsis caused by multidrug-resistant bacteria.[7][8][9]
Q4: Are there any antimicrobial agents that may act antagonistically with this compound?
While less documented with specific experimental data for this compound, antagonism is a theoretical concern when combining bactericidal agents like this compound (a beta-lactam) with bacteriostatic agents. Bacteriostatic agents, such as tetracyclines and macrolides, inhibit bacterial growth without killing the bacteria. Since beta-lactams are most effective against actively dividing bacteria, the presence of a bacteriostatic agent could potentially reduce this compound's efficacy. Researchers should exercise caution and conduct appropriate in vitro testing before combining this compound with these classes of antibiotics.
Troubleshooting Experimental Assays
Q5: My checkerboard assay results are inconsistent. What are some common troubleshooting steps?
Inconsistent results in a checkerboard assay can arise from several factors. Here are some troubleshooting tips:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10][11] Variability in inoculum density is a common source of error.
-
Drug Dilutions: Prepare fresh stock solutions of your antimicrobial agents for each experiment. Ensure accurate serial dilutions are performed. Using a multichannel pipette can improve consistency.[12]
-
Plate Reading: Read the plates at a consistent time point (e.g., 16-24 hours).[11] For subtle growth inhibition, using a microplate reader to measure optical density (OD) can be more objective than visual inspection.
-
Controls: Always include wells with each drug alone to accurately determine the Minimum Inhibitory Concentration (MIC) of the individual agents.[3] Growth and sterility controls are also essential.
Q6: I am having difficulty interpreting the Fractional Inhibitory Concentration (FIC) Index from my checkerboard assay. How is it calculated and what do the values mean?
The FIC index is a quantitative measure of the interaction between two antimicrobial agents.[3][13]
Calculation: The FIC for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
The FIC Index is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B[11]
Interpretation:
It is crucial to calculate the FIC index for each well that shows growth inhibition to identify the most synergistic combination.
Data Presentation: Summary of this compound Combination Studies
The following tables summarize quantitative data from in vitro studies on this compound in combination with other antimicrobial agents.
Table 1: this compound in Combination with Fosfomycin against Enterobacterales
| Organism | This compound MIC (mg/L) | Fosfomycin MIC (mg/L) | Interaction | Reference |
| E. coli ST195 (ESBL-producing) | 0.125 | 1 | Synergy | [1] |
| Enterobacterales (this compound MIC ≥8 mg/L) | ≥8 | Variable | Synergy (killed 2/3 strains not killed by monotherapy) | [1] |
| Enterobacterales (this compound MIC ≤0.5 mg/L) | ≤0.5 | Variable | Additive (this compound monotherapy was sufficient) | [1] |
Table 2: this compound in Combination with Amikacin against Enterobacterales
| Organism | This compound MIC (mg/L) | Amikacin MIC (mg/L) | Interaction | Reference |
| E. coli ST195 | 0.125 | 4 | Synergy | [14] |
| Enterobacterales (5 strains) | Variable | Variable | Synergy (killed 3/5 strains, including 2 resistant to monotherapy) | [9] |
| Enterobacterales with this compound MIC of 32 mg/L | 32 | Variable | Combination failed to kill 2/2 strains | [9] |
Table 3: this compound in Combination with Vancomycin against Staphylococci
| Organism | Vancomycin MIC (µg/mL) | Interaction | FIC Index | Reference |
| MRSA (hVISA and VISA) | Variable | Synergy | Not specified | [6] |
| Staphylococci with reduced vancomycin susceptibility | ≥4 | Synergy | Inversely correlated with vancomycin MIC | [5] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the interaction between this compound and another antimicrobial agent.
-
Prepare Drug Solutions:
-
Prepare stock solutions of this compound and the second antimicrobial agent at a concentration at least four times the highest concentration to be tested.[12]
-
Perform two-fold serial dilutions of each drug in a 96-well microtiter plate. This compound is typically diluted along the x-axis, and the second agent along the y-axis.[3]
-
-
Inoculum Preparation:
-
Culture the test organism overnight on an appropriate agar medium.
-
Suspend several colonies in Mueller-Hinton broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
-
-
Inoculation and Incubation:
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each inhibitory combination using the formula described in the FAQ section.
-
Hollow-Fibre Infection Model (HFIM) Protocol
The HFIM is a dynamic in vitro system that simulates human pharmacokinetics.[2][15]
-
System Setup:
-
Pharmacokinetic Simulation:
-
Experiment Execution:
-
Inoculate the hollow-fibre cartridge with the test organism.
-
Initiate the simulated dosing regimen for this compound and the combination agent.
-
Collect samples from the extra-capillary space at predetermined time points to determine bacterial density (CFU/mL).
-
-
Data Analysis:
-
Plot the change in bacterial density over time for each treatment arm (monotherapy and combination therapy).
-
Compare the rate and extent of bacterial killing between the different regimens to assess for synergy.
-
Visualizations
Caption: Experimental workflows for checkerboard and HFIM assays.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Caption: Simplified signaling pathways of this compound interactions.
References
- 1. This compound and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antimicrobialpkpdlab.co.uk [antimicrobialpkpdlab.co.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Assessment of this compound combined with amikacin in a hollow-fibre infection model for the treatment of neonatal sepsis in low- and middle-income healthcare settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. Assessment of this compound combined with amikacin in a hollow-fibre infection model for the treatment of neonatal sepsis in low- and middle-income healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 16. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
Validation & Comparative
Flomoxef's In Vitro Activity: A Comparative Analysis Against Other Cephalosporins
For Immediate Release
[City, State] – [Date] – A comprehensive review of in vitro studies reveals the comparative efficacy of flomoxef, an oxacephem antibiotic, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This guide synthesizes minimum inhibitory concentration (MIC) data for this compound and other key cephalosporins, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its antibacterial spectrum.
Comparative In Vitro Activity of this compound and Other Cephalosporins
The following table summarizes the in vitro activity of this compound in comparison to other cephalosporins against key bacterial pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, is compiled from multiple studies. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | This compound | 0.5[1][2] | 0.5[1][2] | - |
| Cefazolin | 64 | 256 | ≤512 (99.9% of isolates)[3][4] | |
| Streptococcus pneumoniae | This compound | 2[1][2] | 16[1][2] | - |
| Cefotaxime | 0.25 | 0.5 | ≤0.016 - 0.5[5] | |
| Streptococcus pyogenes | This compound | 0.125[1][2] | 0.25[1][2] | - |
| Cefotaxime | - | - | - | |
| Gram-Negative Bacteria | ||||
| Escherichia coli | This compound | 0.5 | 8 | - |
| (ESBL-producing) | This compound | 1 | 4 | - |
| Ceftazidime | - | - | 0.015 - 512[6] | |
| Klebsiella pneumoniae | This compound | 0.5 | 16 | - |
| (ESBL-producing) | This compound | 0.125 | 1 | 0.032 - 2[7] |
| Cefpirome | - | - | - |
Experimental Protocols
The in vitro activity data presented in this guide was primarily determined using standardized broth microdilution and agar dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.[8][10]
-
Preparation of Agar Plates: A series of agar plates containing serial two-fold dilutions of the cephalosporins are prepared. Molten Mueller-Hinton agar is mixed with the appropriate concentration of the antibiotic before being poured into petri dishes.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining and comparing the in vitro activity of cephalosporins using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Discussion
The compiled data indicates that this compound demonstrates potent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes.[1][2] Its activity against Streptococcus pneumoniae appears to be more moderate.[1][2] Notably, this compound retains significant activity against extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli and Klebsiella pneumoniae, highlighting its potential utility in treating infections caused by these resistant pathogens.[7]
In comparison, older cephalosporins like cefazolin show high MIC values against MSSA in some studies, suggesting a potential for reduced efficacy.[3][4] Third-generation cephalosporins such as cefotaxime and ceftazidime generally exhibit good activity against susceptible Gram-negative bacteria, but their effectiveness is compromised against ESBL-producing strains.
This comparative guide provides a valuable starting point for researchers investigating the potential applications of this compound. The presented data, alongside the outlined experimental methodologies, can aid in the design of further preclinical and clinical studies to fully elucidate the therapeutic role of this compound in an era of increasing antimicrobial resistance.
References
- 1. This compound showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Ceftazidime - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Flomoxef and Latamoxef for the Treatment of Sepsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flomoxef and Latamoxef, two oxacephem beta-lactam antibiotics, for the treatment of sepsis. It synthesizes findings from a key clinical trial and supplementary in vitro and pharmacological data to inform research and development in this critical therapeutic area.
Executive Summary
This compound and Latamoxef demonstrate comparable efficacy and safety in the treatment of sepsis and Gram-negative bacteremia. A prospective, open-label clinical trial revealed similar rates of clinical cure and microbiological success between the two antibiotics. Both drugs act by inhibiting bacterial cell wall synthesis. The choice between these agents in a clinical or developmental setting may be guided by specific pathogen susceptibility profiles, pharmacokinetic considerations, and regional availability.
Clinical Efficacy in Sepsis
A prospective, open-labeled clinical trial was conducted to compare the safety and efficacy of this compound and Latamoxef in hospitalized patients with sepsis and/or Gram-negative bacteremia.[1] The study randomized patients to receive either this compound (1 to 2 g intravenously every 6 to 12 hours) or Latamoxef (1 to 2 g intravenously every 8 to 12 hours).[1]
Table 1: Comparison of Clinical and Microbiological Outcomes [1]
| Outcome | This compound (n=21) | Latamoxef (n=23) |
| Clinical Cure Rate | 85.7% | 87.0% |
| Microbiological Response | 100% | 100% |
The results indicated no significant difference in clinical cure rates or microbiological responses between the two treatment groups.[1]
Safety and Tolerability
Both this compound and Latamoxef were found to be safe and effective. Mild and reversible adverse reactions were observed in a similar percentage of patients in both groups.[1]
Table 2: Adverse Events and Superinfections [1]
| Event | This compound (n=21) | Latamoxef (n=23) |
| Adverse Reactions | 14.3% | 13.0% |
| Superinfections | 28.6% (6 patients) | 8.7% (2 patients) |
Superinfections, primarily in the urinary tract and caused by yeast, enterococci, and Pseudomonas aeruginosa, were more frequently observed in the this compound group.[1]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and Latamoxef are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-sensitive transpeptidases, also known as penicillin-binding proteins (PBPs). The inactivation of these enzymes prevents the cross-linking of peptidoglycan strands, which is the final and essential step in bacterial cell wall synthesis. This disruption of the cell wall's integrity leads to cell lysis and bacterial death.
References
Flomoxef: A Viable Alternative to Carbapenems for Combating ESBL-Producing Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae poses a significant threat to global health, limiting therapeutic options and increasing reliance on last-resort antibiotics like carbapenems. This guide provides a comprehensive comparison of Flomoxef, an oxacephem antibiotic, with other β-lactams against ESBL-producing bacteria, supported by experimental data. This compound has demonstrated potent in vitro activity against these challenging pathogens, positioning it as a potential carbapenem-sparing agent.
Comparative In Vitro Efficacy of this compound
This compound has shown promising results in numerous studies against ESBL-producing Escherichia coli and Klebsiella pneumoniae, the most common ESBL-producing species. Its stability against hydrolysis by many ESBL enzymes, particularly the widespread CTX-M types, contributes to its efficacy.[1][2]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics against ESBL-Producing E. coli
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| This compound | 0.25 - 1 | 0.5 - 8 | 94.3 - 99.1 | [3][4][5] |
| Meropenem | ≤0.06 | ≤0.06 - 0.25 | ~100 | [4][6] |
| Imipenem | ≤0.03 - 1 | 0.06 - 1 | ~100 | [7][8] |
| Cefmetazole | ≤1 - 4 | 4 | 94.2 - 95.5 | [5][9][10] |
| Cefoxitin | 16 - 32 | --- | --- | [5] |
| Piperacillin/Tazobactam | --- | >128 | 48 - 50 | [6][7] |
| Ceftriaxone | >64 | >64 | --- | [4][5] |
| Cefepime | >64 | >64 | --- | [4][5] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics against ESBL-Producing K. pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| This compound | 0.5 | 16 | 89.2 | [3] |
| Meropenem | ≤0.06 | 0.25 | ~100 | [4][6] |
| Imipenem | ≤0.03 - 1 | 1 | ~100 | [7][8] |
| Cefmetazole | ≤1 | 4 | --- | [9] |
| Cefoxitin | --- | --- | --- | |
| Piperacillin/Tazobactam | --- | >128 | 50 | [6][7] |
| Ceftriaxone | >64 | >64 | --- | [4][5] |
| Cefepime | >64 | >64 | --- | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antibiotics.[5][11]
Procedure:
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and comparator antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Detection of ESBL Genes by Polymerase Chain Reaction (PCR)
PCR is used to identify the specific genes encoding ESBL enzymes, most commonly from the TEM, SHV, and CTX-M families.[3]
Procedure:
-
DNA Extraction:
-
Extract bacterial genomic DNA from an overnight culture of the test isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
-
PCR Amplification:
-
Perform multiplex PCR using specific primers for the detection of blaTEM, blaSHV, and blaCTX-M gene families.
-
The PCR reaction mixture typically contains:
-
Extracted DNA template
-
Forward and reverse primers for each gene target
-
dNTPs
-
Taq polymerase
-
PCR buffer
-
-
PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures are optimized based on the specific primer sets used.
-
-
Gel Electrophoresis:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a fluorescent dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light and determine their size by comparison with a DNA ladder. The presence of a band of the expected size for a specific gene indicates a positive result.
-
-
Sequencing (Optional):
-
For definitive identification of the specific ESBL variant, the amplified PCR product can be purified and sequenced.
-
Visualizing Mechanisms and Workflows
ESBL-Mediated Resistance and this compound's Action
ESBLs are typically plasmid-mediated enzymes that hydrolyze the β-lactam ring of many penicillins and cephalosporins, rendering them inactive.[12] this compound, being an oxacephem, exhibits increased stability to many of these enzymes. Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[7][8]
Caption: Mechanism of ESBL resistance and this compound's inhibitory action.
Experimental Workflow for Efficacy Validation
The validation of this compound's efficacy against ESBL-producing bacteria follows a structured experimental workflow, from initial isolation to molecular characterization.
Caption: Workflow for validating this compound's efficacy.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Extended-spectrum β-lactamase (ESBL) gene PCR and sequencing [phfscience.nz]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. What is this compound Sodium used for? [synapse.patsnap.com]
- 9. This compound and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Occurrence of the CTX-M, SHV and the TEM Genes Among the Extended Spectrum β-Lactamase Producing Isolates of Enterobacteriaceae in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Flomoxef and Cefmetazole for the Treatment of Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of flomoxef and cefmetazole, two parenteral beta-lactam antibiotics, for the treatment of urinary tract infections (UTIs). The information presented is based on available clinical and in vitro experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents. Both this compound, an oxacephem, and cefmetazole, a cephamycin, have demonstrated efficacy against a broad spectrum of bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, making them relevant in the context of increasing antimicrobial resistance.
Executive Summary
This compound and cefmetazole exhibit comparable in vitro activity against common uropathogens, including ESBL-producing strains. Clinical data, primarily from retrospective database studies in Japan, suggest that this compound may be associated with shorter hospital stays and a lower incidence of certain adverse events compared to cefmetazole. However, direct head-to-head clinical trials with clinical cure and bacterial eradication rates as primary endpoints are limited. Both antibiotics function by inhibiting bacterial cell wall synthesis.
Data Presentation
The following tables summarize the available quantitative data comparing the performance of this compound and cefmetazole in the context of urinary tract infections.
Table 1: Clinical Efficacy and Safety Outcomes
| Outcome Measure | This compound | Cefmetazole | Study Population | Source(s) |
| Overall Clinical Efficacy Rate | 69.2% (Excellent: 11.5%, Moderate: 57.7%) | - | 27 patients with complicated UTIs | [1] |
| Clinical Cure Rate | - | 90% (9/10) | Patients with pyelonephritis caused by ESBL-producing Enterobacteriaceae | [2] |
| Crude Clinical Effectiveness | - | 96.1% | Patients with invasive UTIs due to ESBL-producing E. coli | [3][4] |
| Bacteriological Cure Rate | - | 71.4% (5/7) | Patients with pyelonephritis caused by ESBL-producing Enterobacteriaceae | [2] |
| Median Hospital Stay | 4 days (95% CI: 3-5) | 11 days (95% CI: 11-11) | Hospitalized patients with UTIs | [5][6] |
| 28-Day Mortality Rate | 1.34% | 2.71% | Hospitalized patients with UTIs | [7] |
| Adverse Events | Lower frequency of C. difficile infection and renal failure | Higher frequency compared to this compound | Hospitalized patients with UTIs | [5][6] |
Table 2: In Vitro Susceptibility Data against Uropathogens
| Organism Group | Metric | This compound (μg/mL) | Cefmetazole (μg/mL) | Source(s) |
| ESBL-producing Enterobacteriaceae | MIC₅₀ / MIC₉₀ | ≤1 / ≤1 | ≤1 / 4 | [8] |
| pAmpC-producing Enterobacteriaceae | MIC₅₀ / MIC₉₀ | 8 / 16 | 16 / >16 | [8] |
| ESBL-producing E. coli | % Susceptible | 98.3% | 94.2% | [9] |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for understanding the presented data.
Retrospective Clinical Outcome Analysis (Niimura et al.)
A study comparing the clinical outcomes of this compound and cefmetazole utilized real-world data from two large Japanese databases: the Japan Nosocomial Infections Surveillance (JANIS) and the Japan Medical Data Center (JMDC) Claims Database[5][6][10].
-
Data Source: The JANIS database provided antimicrobial susceptibility data for E. coli and K. pneumoniae isolates from inpatients. The JMDC database, containing claims data from numerous facilities, was used to compare treatment effectiveness[5][7].
-
Patient Population: Hospitalized patients with a diagnosis of UTI who were treated with either this compound or cefmetazole were identified from the JMDC database[5].
-
Outcome Measures: The primary outcome was the duration of hospital stay. Secondary outcomes included 28-day mortality and the incidence of adverse events such as Clostridioides difficile infection and renal failure[6][7].
-
Statistical Analysis: A log-rank test was used to compare the duration of hospital stay between the two treatment groups. Multiple logistic regression analysis was employed to compare secondary outcomes[7].
In Vitro Antimicrobial Susceptibility Testing
Standardized laboratory methods were used to determine the in vitro activity of this compound and cefmetazole against bacterial isolates.
-
Bacterial Isolates: Clinical isolates of third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae were collected through a national surveillance program[5][8].
-
Methodology: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[10].
-
Interpretation: The results were interpreted based on CLSI MIC breakpoints for Enterobacterales to categorize isolates as susceptible, intermediate, or resistant[7].
Drug Interaction Analysis (DiaMOND Method)
To assess potential synergistic or antagonistic effects with other antibiotics, the Diagonal Measurement of N-Way Drug Interactions (DiaMOND) method was employed[7][10]. This high-throughput in vitro method is an efficient alternative to the traditional checkerboard assay[11].
-
Principle: DiaMOND assesses drug interactions by measuring dose-responses along the diagonal of a two-drug concentration matrix, in addition to the single-drug dose responses along the axes[11].
-
Procedure:
-
An ESBL-producing, multidrug-resistant uropathogenic E. coli clinical strain was grown in a suitable broth medium[10].
-
The 90% inhibitory concentration (IC₉₀) for each individual drug was determined.
-
A dose-response curve was then generated for a combination of the drugs mixed at a fixed ratio (e.g., half the concentration of each drug's IC₉₀)[12].
-
The observed IC₉₀ of the combination was compared to the expected IC₉₀, which is calculated based on a model of additivity. A significant deviation from the expected value indicates either synergy (greater effect than expected) or antagonism (lesser effect than expected)[12].
-
Mechanism of Action and Associated Pathways
Both this compound and cefmetazole are bactericidal agents that exert their effect by disrupting the synthesis of the bacterial cell wall[1][3][9].
-
Target: The primary molecular targets for both antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis[1][3]. Peptidoglycan provides structural integrity to the bacterial cell wall.
-
Action: By binding to and inactivating PBPs, this compound and cefmetazole inhibit the cross-linking of peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death[1][3].
-
Stability to β-Lactamases: A key feature of both this compound and cefmetazole is their stability against hydrolysis by many β-lactamase enzymes, including the extended-spectrum β-lactamases (ESBLs) that confer resistance to many other cephalosporins[2][5].
Below are diagrams illustrating the mechanism of action and the experimental workflow for drug interaction analysis.
Mechanism of Action of this compound and Cefmetazole
Experimental Workflow for DiaMOND Drug Interaction Analysis
References
- 1. [Clinical trials of this compound in complicated urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of cefmetazole against pyelonephritis caused by extended-spectrum beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effectiveness of cefmetazole versus meropenem for invasive urinary tract infections caused by extended-spectrum β-lactamase-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Clinical outcomes of this compound versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. In vitro activities and detection performances of cefmetazole and this compound for extended-spectrum β-lactamase and plasmid-mediated AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter Retrospective Study of Cefmetazole and this compound for Treatment of Extended-Spectrum-β-Lactamase-Producing Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical outcomes of this compound versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Measurement of Drug Interactions with DiaMOND (Diagonal Measurement of N-Way Drug Interactions) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Flomoxef and Cefcapene: In Vitro Efficacy Against Clinically Relevant Bacteria
A detailed examination of the minimum inhibitory concentration (MIC) values of the oxacephem antibiotic Flomoxef and the cephalosporin Cefcapene reveals distinct antimicrobial profiles, providing valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer a direct comparison of their in vitro performance against a range of Gram-positive and Gram-negative bacteria.
This compound, a second-generation oxacephem, and Cefcapene, a third-generation cephalosporin, both function by inhibiting bacterial cell wall synthesis. Their structural differences, however, influence their stability against bacterial β-lactamases and their activity spectrum. This comparative guide presents a summary of their MIC values, a detailed experimental protocol for MIC determination, and a visualization of their mechanism of action and potential resistance pathways.
Data Presentation: Comparative MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cefcapene against various bacterial species. The data, presented as MIC₅₀ and MIC₉₀ (in µg/mL), represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Cefcapene MIC₅₀ (µg/mL) | Cefcapene MIC₉₀ (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | 0.125 - 4 (MIC range) | N/A |
| Streptococcus pyogenes | 0.125 | 0.25 | N/A | N/A |
| Streptococcus pneumoniae (penicillin-susceptible) | 2 | 16 | N/A | ≤0.06 |
| Streptococcus pneumoniae (penicillin-intermediate/resistant) | N/A | N/A | N/A | ≤0.12 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 0.125 | 0.5 - 1 | ≤1 | N/A |
| Klebsiella pneumoniae | 0.125 | 0.5 - 1 | ≤1 | N/A |
| Proteus mirabilis | 0.125 | 0.5 - 1 | ≤1 | N/A |
| Haemophilus influenzae | N/A | N/A | ≤1 | ≤0.03 |
Note: "N/A" indicates that specific data was not available in the reviewed sources. The MIC for Cefcapene against MSSA is presented as a range as specific MIC₅₀/MIC₉₀ values were not found.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The following is a detailed protocol representative of the methodology used in the cited studies.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and Cefcapene are prepared by dissolving the pure antibiotic powders in a suitable solvent as recommended by the manufacturer.
-
Serial two-fold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations to be tested.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Blood Agar for streptococci, Chocolate Agar for Haemophilus influenzae, and non-selective agar for staphylococci and Enterobacteriaceae) for 18-24 hours.
-
Several colonies of each isolate are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Standard 96-well microtiter plates are used. Each well, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the prepared bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included for each isolate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation is performed in an atmosphere enriched with 5% CO₂.
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The MIC₅₀ and MIC₉₀ are then calculated as the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Mandatory Visualization
Mechanism of Action
Both this compound and Cefcapene are β-lactam antibiotics that target the bacterial cell wall. Their primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Mechanism of action of this compound and Cefcapene.
Bacterial Resistance Mechanisms
Bacteria can develop resistance to β-lactam antibiotics through several mechanisms. A key mechanism involves the production of β-lactamase enzymes, such as AmpC, which inactivate the antibiotic. Additionally, alterations in the bacterial outer membrane, such as the loss of porin channels, can restrict antibiotic entry into the cell.
Caption: Common resistance mechanisms to β-lactam antibiotics.
Experimental Workflow for MIC Determination
The process of determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method follows a standardized workflow to ensure accuracy and reproducibility.
Caption: Workflow for broth microdilution MIC testing.
Head-to-Head Clinical Trials of Flomoxef: A Comparative Guide
Flomoxef, an oxacephem antibiotic, has been evaluated in several head-to-head clinical trials against other beta-lactam antibiotics. This guide provides a comparative analysis of this compound's performance in treating various infections, supported by available clinical and in vitro data.
Mechanism of Action
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]
Clinical Efficacy in Sepsis and Bacteremia
A prospective, open-label clinical trial compared the efficacy and safety of this compound with Latamoxef in adult patients with sepsis and/or Gram-negative bacteremia.[2][3]
| Endpoint | This compound (n=21) | Latamoxef (n=23) |
| Clinical Cure Rate | 85.7% | 87.0% |
| Microbiological Response | 100% | 100% |
| Adverse Reactions | 14.3% (mild and reversible) | 13.0% (mild and reversible) |
| Table 1: Comparison of this compound and Latamoxef in Sepsis/Bacteremia[2][3] |
Experimental Protocol: this compound vs. Latamoxef in Sepsis
-
Study Design: Prospective, open-label, randomized clinical trial.[2][3]
-
Patient Population: Hospitalized adult patients with a clinical diagnosis of sepsis and/or Gram-negative bacteremia.[2][3]
-
Dosing Regimen:
-
Evaluation: Efficacy was evaluated based on clinical cure and microbiological response. Safety was assessed by monitoring adverse reactions.[2][3]
Clinical Efficacy in Urinary Tract Infections (UTIs)
A retrospective analysis of two real-world databases in Japan compared the clinical outcomes of this compound versus Cefmetazole in hospitalized patients with UTIs.[4][5][6]
| Outcome | This compound | Cefmetazole | p-value |
| Median Hospital Stay | 4 days (95% CI: 3-5) | 11 days (95% CI: 11-11) | < 0.001 |
| Adverse Events | Significantly lower frequency | Higher frequency | - |
| Table 2: Comparison of this compound and Cefmetazole in UTIs[4][5][6] |
Experimental Protocol: this compound vs. Cefmetazole in UTIs (Retrospective Analysis)
-
Study Design: Retrospective analysis of two real-world databases (Japan Medical Data Center Claims Database).[4][5][6]
-
Patient Population: Hospitalized patients with a diagnosis of urinary tract infection.
-
Secondary Outcome: Frequency of adverse events, such as Clostridioides difficile infection.[4][5]
-
In Vitro Analysis: The study also included a comparison of the in vitro susceptibility rates of third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae to both antibiotics.[4][5]
Prophylaxis in Surgical Site Infections (SSI)
A single-center retrospective cohort study in Japan evaluated the efficacy and cost-effectiveness of this compound versus Cefmetazole for the prevention of surgical site infections in patients undergoing elective colorectal surgery.[7]
| Outcome | This compound Group | Cefmetazole Group |
| Overall SSI Rate | 12.5% | 14.7% |
| Organ/Space SSI Rate | 9.4% | 4.4% |
| Hospitalization Costs | - | Reduced (p = 0.042) |
| Table 3: Comparison of this compound and Cefmetazole in SSI Prophylaxis[7] |
Experimental Protocol: this compound vs. Cefmetazole in SSI Prophylaxis
-
Study Design: Single-center retrospective cohort study.[7]
-
Patient Population: Patients who underwent elective colorectal surgery between April 2016 and March 2020.[7]
-
Evaluation: The study investigated the prophylactic effects of the antibiotics on SSI rates, postoperative length of stay, and hospitalization costs.[7]
-
Statistical Analysis: Multivariable regression analysis was used to assess the relationship between the antibiotic used and SSI, postoperative length of stay, and costs.[7]
In Vitro Efficacy against ESBL-Producing Bacteria
An in vitro study using a chemostat model compared the efficacy of humanized regimens of this compound, cefmetazole, cefoxitin, meropenem, and piperacillin/tazobactam against extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae.[8][9][10]
| Antibiotic | Bactericidal Effect | Bacterial Regrowth at 24h |
| This compound | Good (>4 log10 CFU/mL reduction) | No |
| Cefmetazole | - | Yes (with MIC ≥MIC90) |
| Cefoxitin | - | Yes (with MIC ≥MIC90) |
| Meropenem | Good (>4 log10 CFU/mL reduction) | No |
| Piperacillin/Tazobactam | Good (>4 log10 CFU/mL reduction) | No |
| Table 4: In Vitro Efficacy against ESBL-Producing Bacteria[8][9][10] |
Experimental Protocol: In Vitro Chemostat Model
-
Model: A chemostat model was used to simulate humanized antibiotic regimens.
-
Bacterial Strains: Five ESBL-producing E. coli and two K. pneumoniae strains were tested.[8][9]
-
Antibiotics Tested: this compound, cefmetazole, cefoxitin, meropenem, and piperacillin/tazobactam.[8][9]
-
Evaluation: The efficacy was determined by measuring the reduction in bacterial count (log10 CFU/mL) and observing for any bacterial regrowth at 24 hours.[8][9]
Conclusion
The available head-to-head clinical and in vitro data suggest that this compound is an effective antibiotic with a safety profile comparable to other beta-lactams for the treatment of sepsis, bacteremia, and urinary tract infections. In the context of SSI prophylaxis in colorectal surgery, while showing a similar overall SSI rate to cefmetazole, one study indicated a higher rate of organ/space SSI and higher costs. Importantly, in vitro studies highlight this compound's potent activity against ESBL-producing Enterobacteriaceae, suggesting it may be a valuable carbapenem-sparing option. Researchers and drug development professionals should consider these findings in the design of future clinical trials and in the positioning of this compound within therapeutic guidelines. Further large-scale, randomized controlled trials are warranted to confirm these findings and to provide more detailed insights into its comparative effectiveness and safety across a broader range of infections.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Comparison of this compound with latamoxef in the treatment of sepsis and/or Gram-negative bacteremia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Differences in clinical and cost-effectiveness between cefmetazole and this compound for the prevention of surgical site infection in elective colorectal surgery: A single-center, retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro efficacy of humanized regimen of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Flomoxef Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of flomoxef's performance against other antibiotics, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.
This compound, an oxacephem antibiotic, has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2][3] However, the emergence of resistance and the potential for cross-resistance with other β-lactam antibiotics, such as cephalosporins and carbapenems, necessitates a thorough examination of the underlying mechanisms and comparative in vitro activity.
Comparative In Vitro Activity of this compound
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound and comparator antibiotics against various bacterial strains, particularly ESBL-producing Escherichia coli and Klebsiella pneumoniae.
Table 1: Comparative MIC50/MIC90 (µg/mL) of this compound and Other Antibiotics against ESBL-Producing E. coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | 0.5 - 1 | 4 - 8 | [4] |
| Cefmetazole | ≤ 1 | 4 | [5] |
| Cefotaxime | ≥ 64 | ≥ 64 | [6] |
| Ceftazidime | ≥ 64 | ≥ 64 | [6] |
| Cefepime | ≥ 64 | ≥ 64 | |
| Imipenem | ≤ 0.03 - 0.5 | 0.06 - 1 | [6] |
| Meropenem | ≤ 0.03 | 0.06 | [6] |
| Piperacillin-Tazobactam | 48 - >512 | >512 |
Table 2: Comparative MIC50/MIC90 (µg/mL) of this compound and Other Antibiotics against ESBL-Producing K. pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | 0.5 | 16 | [4] |
| Cefmetazole | 16 | >16 | [5] |
| Cefotaxime | ≥ 64 | ≥ 64 | [6] |
| Ceftazidime | ≥ 64 | ≥ 64 | [6] |
| Cefepime | ≥ 64 | ≥ 64 | |
| Imipenem | ≤ 0.5 | 1 | [6] |
| Meropenem | ≤ 0.5 | 1 | [6] |
| Piperacillin-Tazobactam | 50 | >512 |
Key Mechanisms of Cross-Resistance
Cross-resistance between this compound and other β-lactam antibiotics is primarily driven by two key mechanisms: the production of AmpC β-lactamases and alterations in outer membrane porins.
AmpC β-Lactamase Production
The acquisition of genes encoding AmpC β-lactamases, such as blaDHA-1, can confer resistance to this compound.[2][7] These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including cephalosporins and, in some cases, carbapenems. The production of AmpC β-lactamases is a significant factor in reduced susceptibility to this compound.[3][4]
Diagram 1: AmpC β-Lactamase Mediated Cross-Resistance.
Porin Deficiency
In Gram-negative bacteria, outer membrane porins, such as OmpK36 in K. pneumoniae, serve as channels for the entry of antibiotics into the cell.[6][7] The loss or downregulation of these porins can significantly reduce the influx of antibiotics, leading to increased resistance.[8] Notably, the loss of OmpK36, sometimes occurring concurrently with the acquisition of AmpC β-lactamases, has been linked to resistance to both this compound and carbapenems like ertapenem.[7]
Diagram 2: Porin Deficiency Mediated Cross-Resistance.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is the standard method used to determine the MIC of this compound and other antibiotics.[2][3][9][10]
Protocol Outline:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Detection of Resistance Genes
Method: Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes, such as those encoding ESBLs (e.g., blaCTX-M, blaSHV, blaTEM) and AmpC β-lactamases (e.g., blaDHA-1).[5][7]
Protocol Outline:
-
DNA Extraction: Bacterial DNA is extracted from cultured isolates.
-
PCR Amplification: Specific primers targeting the resistance genes of interest are used to amplify the DNA.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel.
-
Visualization: The presence of a band of the expected size indicates a positive result for the targeted resistance gene.
-
Sequencing (Optional): To confirm the identity of the amplified gene, the PCR product can be sequenced and compared to known resistance gene sequences.
Outer Membrane Protein Analysis
Method: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed to analyze the outer membrane protein profiles of bacterial isolates and detect the loss of porins.[7][11]
Protocol Outline:
-
Outer Membrane Protein Extraction: The outer membrane fraction of the bacterial cells is isolated through a series of centrifugation and sonication steps.
-
Protein Quantification: The total protein concentration of the extract is determined.
-
SDS-PAGE: The protein extracts are loaded onto a polyacrylamide gel and separated based on their molecular weight.
-
Staining and Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. The absence or significant reduction in the intensity of a band corresponding to a specific porin (e.g., OmpK36) indicates a porin-deficient mutant.
Diagram 3: Experimental Workflow for Cross-Resistance Studies.
References
- 1. Plasmid-mediated AmpC-type beta-lactamase isolated from Klebsiella pneumoniae confers resistance to broad-spectrum beta-lactams, including moxalactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre study to determine the in vitro efficacy of this compound against extended-spectrum beta-lactamase producing Escherichia coli in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activities and detection performances of cefmetazole and this compound for extended-spectrum β-lactamase and plasmid-mediated AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 9. Relation between this compound minimum inhibitory concentrations and clinical outcomes of patients treated with this compound for Enterobacteriaceae bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
